molecular formula C19H27ClN2O5 B13444440 N'-Despropionyl-N'-acetyl Remifentanil Hydrochloride

N'-Despropionyl-N'-acetyl Remifentanil Hydrochloride

Cat. No.: B13444440
M. Wt: 398.9 g/mol
InChI Key: YXCBPKRCKYTICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride is a derivative of remifentanil, a potent, short-acting synthetic opioid analgesic. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of opioid derivatives. It is structurally similar to remifentanil but lacks the propionyl group, which may affect its metabolic stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride involves several steps, starting from the basic anilidopiperidine structure. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and acetylation processes.

Industrial Production Methods

Industrial production of N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the synthesis and confirm the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride undergoes various chemical reactions, including hydrolysis, hydroxylation, N-dealkylation, and O-methylation . These reactions are crucial for its metabolic breakdown and elimination from the body.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields. For instance, hydrolysis reactions may require acidic or basic conditions, while hydroxylation often involves the use of oxidizing agents .

Major Products Formed

The major products formed from these reactions include various metabolites that are typically less active or inactive compared to the parent compound. These metabolites are often excreted from the body through urine or bile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride is unique due to its structural modifications, which result in different metabolic pathways and potentially altered pharmacokinetic properties. These differences make it a valuable compound for studying the effects of structural changes on opioid activity and metabolism .

Properties

Molecular Formula

C19H27ClN2O5

Molecular Weight

398.9 g/mol

IUPAC Name

methyl 4-(N-acetylanilino)-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C19H26N2O5.ClH/c1-15(22)21(16-7-5-4-6-8-16)19(18(24)26-3)10-13-20(14-11-19)12-9-17(23)25-2;/h4-8H,9-14H2,1-3H3;1H

InChI Key

YXCBPKRCKYTICV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.